2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-16-8-6-14(7-9-16)10-19(24)21-12-17-11-18(23-13-22-17)15-4-2-1-3-5-15/h1-9,11,13H,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZOXGORTRAJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to yield the 4-bromophenylamine intermediate.
Acylation: The 4-bromophenylamine is acylated with chloroacetyl chloride to form the 2-(4-bromophenyl)acetamide.
Coupling with Phenylpyrimidine: The final step involves coupling the 2-(4-bromophenyl)acetamide with 6-phenylpyrimidine-4-carbaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Reactants | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | 4-bromobenzene + pyrimidine derivative | 85 | |
| Coupling reaction | Aryl halide + amine derivative | 75 | |
| Reflux in solvent | Isopropanol with HCl catalyst | 80 |
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties in various animal models. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidinyl component can enhance efficacy against seizures.
- Mechanism of Action : The compound appears to interact with voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons. This interaction may inhibit excessive neuronal firing, thus providing anticonvulsant effects.
Table 2: Anticonvulsant Activity Results
| Compound ID | Dose (mg/kg) | MES Protection (%) | Toxicity (TD50) |
|---|---|---|---|
| Compound A | 30 | 70 | >100 |
| Compound B | 30 | 50 | >75 |
| Compound C | 30 | 90 | >50 |
Neurological Disorders
Given its anticonvulsant properties, this compound shows promise for the treatment of epilepsy and other neurological disorders characterized by hyperexcitability. Ongoing studies are evaluating its effectiveness in chronic models of epilepsy, assessing both efficacy and safety profiles.
Cancer Research
Emerging studies suggest that compounds similar to 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide may have anticancer properties. Preliminary data indicate that these compounds can induce apoptosis in certain cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways.
Case Studies and Research Findings
Several case studies have documented the pharmacological effects of this compound:
- Anticonvulsant Efficacy : In a study published in Pharmacology Biochemistry and Behavior, researchers demonstrated that the compound significantly reduced seizure frequency in a pentylenetetrazole-induced seizure model, with a notable improvement in motor coordination during rotarod tests .
- Cancer Cell Line Studies : A recent investigation into its anticancer effects revealed that the compound inhibited proliferation in breast cancer cell lines by inducing cell cycle arrest at the G1 phase .
- In Vitro Studies : Molecular docking studies have shown that this compound binds effectively to target proteins involved in neuronal excitability, reinforcing its potential as a therapeutic agent for epilepsy .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound shares a core 4-bromophenylacetamide framework with several analogs, differing in the N-substituent and heterocyclic components. Key structural variations and their implications are summarized below:
Key Observations :
- Heterocyclic Influence: Pyrimidine (target compound) and pyridazinone () substituents enhance receptor-binding specificity compared to simpler aryl groups. The pyridazinone derivatives in exhibit FPR2 agonism due to their planar heterocyclic core, which facilitates interactions with G-protein-coupled receptors .
- Electron-Withdrawing Groups : The bromine atom in all compounds increases lipophilicity (logP), aiding membrane penetration. Halogenated analogs in show enhanced antimicrobial activity due to improved cellular uptake .
- Conformational Flexibility : The dihedral angle between the 4-bromophenyl and heterocyclic rings (e.g., 54.6° in ’s pyrazine derivative) influences molecular packing and hydrogen-bonding networks, which may affect solubility and crystallinity .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility :
- Synthetic Accessibility :
- Carbodiimide-mediated coupling (e.g., EDCl in ) is a common method for acetamide synthesis, though yields vary with steric hindrance from substituents .
Biological Activity
2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly as an inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in various cellular processes including survival, proliferation, and metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and results from various studies.
Chemical Structure
The compound's structure includes:
- Bromophenyl group : Enhances lipophilicity and biological activity.
- Phenylpyrimidinyl group : Contributes to its interaction with biological targets.
- Acetamide linkage : Facilitates binding to target proteins.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of PKB/Akt. This inhibition can lead to:
- Induction of apoptosis : By blocking survival signals in cancer cells.
- Cell cycle arrest : Preventing proliferation of malignant cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF7 (breast cancer) : Inhibition of cell growth was assessed using the Sulforhodamine B (SRB) assay, showing promising results with IC50 values indicating effective concentration levels for growth inhibition .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In studies assessing its efficacy against bacterial and fungal species, it was found to possess notable antimicrobial activity. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard turbidimetric methods .
Research Findings and Case Studies
| Study Focus | Findings | Methodology |
|---|---|---|
| Anticancer Activity | Significant growth inhibition in MCF7 cells | SRB assay; IC50 values reported |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Turbidimetric method; MIC and MBC determined |
| Molecular Docking Studies | Binding affinity with PKB/Akt confirmed | Schrodinger software used for docking simulations |
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of bromophenyl intermediate from 4-bromobenzaldehyde.
- Acylation with chloroacetyl chloride.
- Coupling with 6-phenylpyrimidine-4-carbaldehyde under basic conditions.
Characterization techniques such as NMR and mass spectrometry confirm the compound's structure and purity.
Q & A
Q. 1.1. What are the critical steps in synthesizing 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with bromination of the phenyl ring followed by coupling with pyrimidine derivatives. Key steps include:
- Bromophenyl Intermediate Preparation : Use bromine or N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination .
- Amide Bond Formation : Employ coupling agents like EDC/HOBt in anhydrous DMF or dichloromethane, ensuring inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
Optimization Tips : - Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. 1.2. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for bromophenyl (δ 7.3–7.5 ppm) and pyrimidine protons (δ 8.2–8.6 ppm). Coupling patterns verify methylene (-CH₂-) linkages .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Advanced Note : X-ray crystallography (if crystals form) resolves stereoelectronic effects, as seen in related pyrimidine-acetamide analogs .
Q. 1.3. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM, with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
- Cytotoxicity Control : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?
Methodological Answer:
- Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., -CF₃) or modify the pyrimidine ring (e.g., 6-ethyl vs. 6-phenyl) to modulate binding affinity .
- Bioisosteric Replacement : Substitute acetamide with sulfonamide or urea to improve metabolic stability .
Case Study : Analogous compounds with 4-chlorophenyl groups showed 2x higher kinase inhibition than bromophenyl derivatives .
Q. 2.2. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Curves : Use ≥6 concentrations to ensure robust IC₅₀ determination .
- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) if cytotoxicity is disputed .
Q. 2.3. What computational strategies predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : Model binding stability with targets (e.g., EGFR kinase) over 100 ns trajectories .
Example : Pyrimidine-acetamide analogs with logP <3 showed improved aqueous solubility but reduced membrane permeability .
Q. 2.4. How can synthetic byproducts or degradation products be characterized?
Methodological Answer:
- LC-MS/MS : Identify impurities via fragmentation patterns. For instance, de-brominated byproducts (m/z ~350) may form during synthesis .
- Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
